3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide
説明
3-Methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a methyl group at the third carbon and a para-substituted phenyl ring bearing a morpholine moiety. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and may influence biological interactions through hydrogen bonding.
特性
IUPAC Name |
3-methyl-N-(4-morpholin-4-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)11-15(18)16-13-3-5-14(6-4-13)17-7-9-19-10-8-17/h3-6,12H,7-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABLWJLBSIZOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234827 | |
| Record name | Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-74-0 | |
| Record name | Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide can be achieved through a multi-step process:
-
Formation of the Intermediate: : The initial step involves the reaction of 4-(morpholin-4-yl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.
[ \text{4-(morpholin-4-yl)aniline} + \text{3-methylbutanoyl chloride} \rightarrow \text{Intermediate} ]
-
Amidation Reaction: : The intermediate is then subjected to an amidation reaction with ammonia or an amine to form the final product, 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide. This step may require a catalyst such as palladium on carbon and is usually carried out under an inert atmosphere to prevent oxidation.
[ \text{Intermediate} + \text{Ammonia} \rightarrow \text{3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide} ]
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
化学反応の分析
Types of Reactions
3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 232.33 g/mol
- Key Functional Groups : Morpholine, amide
This compound is characterized by its potent inhibitory action on Leucine-rich repeat kinase 2 (LRRK2), making it a target for research into neurological disorders such as Parkinson's disease.
Medicinal Chemistry
3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is being explored as a pharmaceutical intermediate. Its ability to selectively inhibit LRRK2 kinase activity positions it as a promising candidate for developing treatments for neurodegenerative diseases. The inhibition of LRRK2 has been linked to improved neuronal survival and reduced cell death, which are critical factors in the progression of Parkinson's disease.
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials with enhanced mechanical properties. Its unique electronic characteristics allow for the development of polymers and resins that exhibit superior performance in various applications, including coatings and composites.
Biological Studies
As a biochemical probe, 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide plays a role in studying enzyme interactions and receptor binding. It is particularly useful in assays designed to investigate the effects of LRRK2 inhibition on cellular pathways related to neuronal health.
Industrial Applications
The compound's industrial applications include:
- Polymer Synthesis : Used in creating polymers that require specific mechanical and thermal properties.
- Resin Development : Enhances the performance of resins used in coatings and adhesives.
Case Studies
- Neurodegenerative Disease Research : A study demonstrated that compounds inhibiting LRRK2 can significantly reduce neurotoxicity in cellular models of Parkinson's disease. The effectiveness of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide was evaluated alongside other LRRK2 inhibitors, showing promising results in modulating neuroprotective pathways.
- Material Development : Research on polymer composites incorporating this compound revealed enhanced mechanical strength and thermal stability compared to traditional materials. These findings suggest potential applications in high-performance engineering sectors.
作用機序
The mechanism of action of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The morpholine ring is known to enhance binding affinity to certain protein targets, thereby modulating their activity. The compound may inhibit or activate pathways depending on its structural conformation and the nature of the target.
類似化合物との比較
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations:
Morpholine vs. Other Substituents: Morpholine (in the target compound and ) contributes to solubility via its oxygen atom, contrasting with non-polar groups like ethylphenoxy () or reactive hydrazine (). Piperazine analogs () exhibit higher basicity, which may alter receptor binding .
Amide Chain Modifications :
- The 3-methyl branch in the target compound may reduce metabolic degradation compared to linear chains (e.g., ’s oxadiazole-linked butanamide).
Lipophilicity and Solubility: Ethylphenoxy () and thiophene () substituents enhance lipophilicity, which might improve membrane permeability but reduce aqueous solubility.
Research Implications
While direct activity data for 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide are lacking, structural parallels suggest:
- Drug Design : Morpholine’s solubility-enhancing properties make it favorable for central nervous system (CNS) targets, where blood-brain barrier penetration is critical.
- SAR Studies : Methyl branching and morpholine placement could be optimized to balance metabolic stability and target engagement.
生物活性
The compound 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is a member of the butanamide class, notable for its potential biological activities, particularly as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy, mechanisms of action, and potential therapeutic applications.
Dipeptidyl Peptidase-IV Inhibition
DPP-IV is a crucial enzyme in glucose metabolism and is a target for type 2 diabetes treatment. Compounds that inhibit this enzyme can lead to improved glycemic control. The biological activity of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide has been evaluated in terms of its DPP-IV inhibitory potential.
Key Findings
- Inhibitory Potency : The compound's IC50 value (the concentration required to inhibit 50% of the enzyme activity) has been documented in studies focusing on a series of related compounds. For instance, the IC50 values for various 3-amino-N-substituted butanamides range widely, with some exhibiting potent inhibition at low concentrations .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the chemical structure significantly affect DPP-IV inhibition. The presence of the morpholine group and specific substituents on the phenyl ring enhances biological activity .
The mechanism by which 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide exerts its effects involves competitive inhibition of DPP-IV, which leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1). This results in enhanced insulin secretion and reduced glucagon levels, contributing to better glucose homeostasis.
Comparative Biological Activity
The following table summarizes the biological activities of selected butanamide derivatives, highlighting their IC50 values against DPP-IV:
| Compound Name | Structure | IC50 (nM) | pIC50 |
|---|---|---|---|
| 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide | Structure | TBD | TBD |
| Compound A | Structure A | 7800 | 5.11 |
| Compound B | Structure B | 1000 | 6.00 |
| Compound C | Structure C | 2200 | 5.66 |
Note: TBD indicates that specific values for the compound are not yet determined or available in literature.
Clinical Relevance
A study by Nitta et al. demonstrated that compounds with similar structural features to 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide showed significant DPP-IV inhibition in vitro and in vivo. These findings suggest that this class of compounds could be further developed as therapeutic agents for managing type 2 diabetes .
Toxicity and Safety Profile
In vitro cytotoxicity assays have indicated that derivatives of butanamides exhibit varying degrees of toxicity across different cell lines. Notably, 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide showed minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
